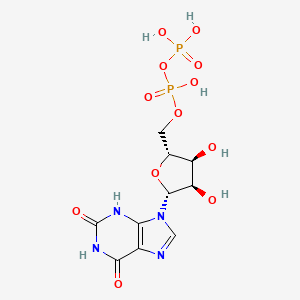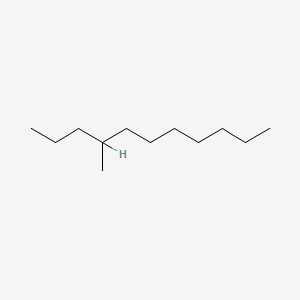
4-Methylundecane
Vue d'ensemble
Description
4-Methylundecane is an alkane that belongs to a class of saturated hydrocarbons in which each carbon atom is bonded with four other atoms, including hydrogen atoms. It has a molecular formula of C12H26 and an average mass of 170.335 Da .
Molecular Structure Analysis
The molecular structure of 4-Methylundecane consists of a chain of eleven carbon atoms with a methyl group attached to the fourth carbon. The IUPAC Standard InChI is InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 .Physical And Chemical Properties Analysis
4-Methylundecane is a colorless, odorless liquid with a boiling point of 209.2±7.0 °C at 760 mmHg and a density of 0.8±0.1 g/cm3 . It has a flash point of 61.0±11.4 °C and a molar volume of 227.0±3.0 cm3 . It is insoluble in water but soluble in organic solvents such as ethanol or diethyl ether.Applications De Recherche Scientifique
Synthesis of Methyl-Branched Insect Pheromones : A study by Ishmuratov et al. (2005) proposed a synthesis method for key synthons like 4S-methylhexanal and 1-bromo-3S-methylundecane, which are crucial for several methyl-branched insect pheromones. This synthesis utilizes chemically selective transformations of compounds derived from L-(-)-menthol (Ishmuratov et al., 2005).
Lipid Peroxidation and Cytotoxicity : Research by Spickett (2013) focused on 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation known for its reactivity and cytotoxicity. This study provides insights into the biochemical pathways and cellular interactions of similar compounds (Spickett, 2013).
Polypropylene Functionalization : Ruggeri et al. (1983) detected hydrocarbon/monomer combination products, such as 2-methylundecane, in the functionalization experiments of isotactic and atactic polypropylene. This study highlights the chemical properties and potential applications of methylundecane in polymer science (Ruggeri et al., 1983).
Biochemical Verification in Tobacco Use : A 2019 study by Benowitz et al. on tobacco use and abstinence included the review of various biomarkers, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is closely related to the chemical structure of 4-Methylundecane. This research provides an understanding of the biochemical verification methods in tobacco research (Benowitz et al., 2019).
Secondary Organic Aerosol Formation : A study by Yee et al. (2013) examined the formation of secondary organic aerosol (SOA) from various alkanes, including 2-methylundecane. This research sheds light on the environmental impact and chemical behavior of such compounds in the atmosphere (Yee et al., 2013).
Propriétés
IUPAC Name |
4-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXZGDUJVOTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334357 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylundecane | |
CAS RN |
2980-69-0 | |
| Record name | 4-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



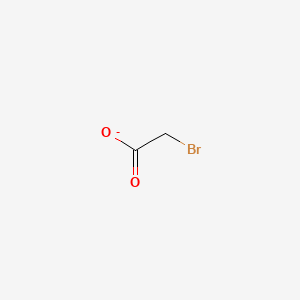
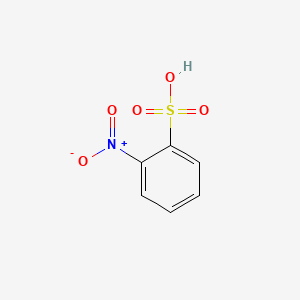
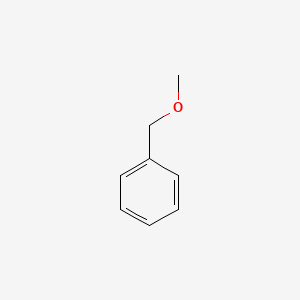
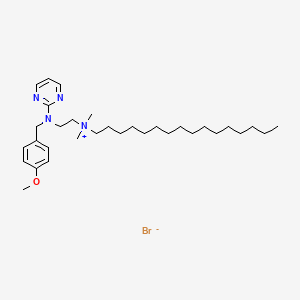
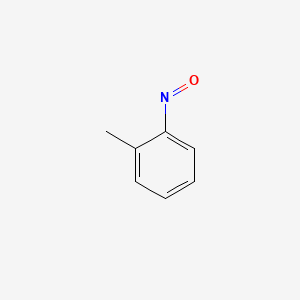



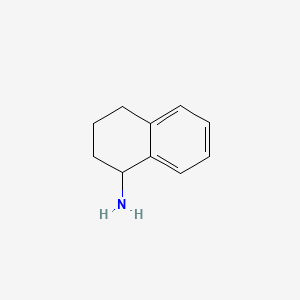
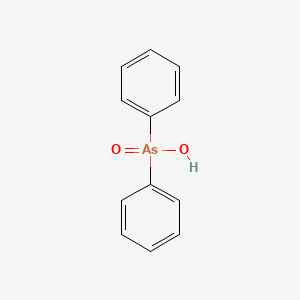

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)

